molecular formula C12H11N B1608797 3-(3-Methylphenyl)pyridine CAS No. 4385-67-5

3-(3-Methylphenyl)pyridine

Cat. No. B1608797
CAS RN: 4385-67-5
M. Wt: 169.22 g/mol
InChI Key: LONDBHTYIYKOCM-UHFFFAOYSA-N
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Description

3-(3-Methylphenyl)pyridine is a chemical compound with the molecular formula C12H11N . It is a derivative of pyridine, which is a six-membered heterocyclic compound .


Synthesis Analysis

The synthesis of highly substituted pyridines, such as 3-(3-Methylphenyl)pyridine, can be achieved through the condensation of β-(2-pyridyl)enamine and α,β-unsaturated ketone in the presence of FeCl3 under air . This transformation allows FeCl3 to act as both an acid catalyst and an oxidant for the intermediate dihydropyridine . The substituents can be easily modified by altering the substrates to obtain tri- and tetraarylpyridines .


Molecular Structure Analysis

The molecular structure of 3-(3-Methylphenyl)pyridine consists of a pyridine ring attached to a methylphenyl group . The exact mass and monoisotopic mass of the compound are 169.089149355 g/mol .


Chemical Reactions Analysis

The chemical reactions involving 3-(3-Methylphenyl)pyridine primarily involve the condensation of β-(2-pyridyl)enamine and α,β-unsaturated ketone . In this transformation, FeCl3 acts as both an acid catalyst and an oxidant for the intermediate dihydropyridine .


Physical And Chemical Properties Analysis

3-(3-Methylphenyl)pyridine has a molecular weight of 169.22 g/mol . It has a topological polar surface area of 12.9 Ų and a complexity of 155 . The compound has one rotatable bond .

properties

IUPAC Name

3-(3-methylphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N/c1-10-4-2-5-11(8-10)12-6-3-7-13-9-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONDBHTYIYKOCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399707
Record name 3-(3-methylphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methylphenyl)pyridine

CAS RN

4385-67-5
Record name 3-(3-methylphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-(3-methylphenyl)-pyridine was prepared from 81.5 g (0.52 mol) 3-bromopyridine and 120 g (0.70 mol) 3-bromo-toluene as described for the preparation of 3-(3-methoxyphenyl)-pyridine. (Example I7.) B.p. 87° /0.05 mmHg. Yield 61.7 g (69%).
Quantity
81.5 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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